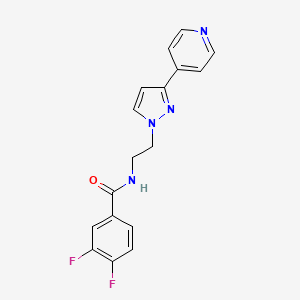

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide, commonly known as DFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPB belongs to the class of benzamide derivatives and is known to exhibit potent anticancer activity against various cancer cell lines.

Applications De Recherche Scientifique

Synthesis and Functionalization

Research has explored the functionalization reactions of related pyrazole derivatives, highlighting methodologies for synthesizing various pyrazole-based compounds with potential applications in medicinal chemistry and materials science. For instance, the experimental and theoretical studies on the reactions of pyrazole carboxylic acid derivatives have led to the synthesis of novel compounds through specific reactions, including the formation of imidazo[4,5-b] pyridine derivatives (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Imaging Applications

Some compounds structurally related to 3,4-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide have been synthesized for imaging applications, such as PET agents for cancer imaging. The synthesis of difluoro-N-(pyrazolo[3,4-b]pyridine-5-yl)-benzamides has been explored, showing potential as PET agents for imaging specific mutations in cancers (Min Wang, Mingzhang Gao, K. Miller, Q. Zheng, 2013).

Photophysical Properties

Studies on benzamides incorporating pyrazine moieties have revealed their luminescent properties, suggesting their use in biological and organic materials applications. The synthesis of benzamides and their conversion into difluoroboronated complexes have been investigated, showing their potential as novel blue fluorophores due to their photophysical properties (M. Yamaji et al., 2017).

Supramolecular Structures

The formation of supramolecular structures through hydrogen bonding and weak intermolecular interactions has been a significant area of research. Tetrafluoroterephthalic acid, when combined with N-containing heterocycles, forms novel crystals, showcasing the importance of hydrogen bonding and C–H⋯F interactions in assembling molecules into complex structures (Lei Wang et al., 2014).

Mécanisme D'action

Target of Action

It is suggested that it may have a role in the treatment of depression . Depression is commonly associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Therefore, it’s plausible that this compound may interact with these neurotransmitter systems.

Mode of Action

The exact mode of action of this compound is currently unknown. It could potentially influence the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Biochemical Pathways

Considering its potential antidepressant properties, it may be involved in modulating the biochemical pathways related to the synthesis, release, and reuptake of monoamine neurotransmitters .

Result of Action

Given its potential role in treating depression, it may help alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

Propriétés

IUPAC Name |

3,4-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-14-2-1-13(11-15(14)19)17(24)21-8-10-23-9-5-16(22-23)12-3-6-20-7-4-12/h1-7,9,11H,8,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSVVUYVBLXQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2969651.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)